{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine
CAS No.: 696638-49-0
Cat. No.: VC6791840
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 696638-49-0 |
|---|---|
| Molecular Formula | C17H19N3O3S |
| Molecular Weight | 345.42 |
| IUPAC Name | [4-(3-aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C17H19N3O3S/c18-15-7-4-8-16(13-15)24(22,23)20-11-9-19(10-12-20)17(21)14-5-2-1-3-6-14/h1-8,13H,9-12,18H2 |
| Standard InChI Key | PMVVUXONAJAJGJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name {3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine systematically describes its components:
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A phenylamine core (C₆H₅NH₂) substituted at the meta position.
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A sulfonyl bridge (–SO₂–) connecting the phenylamine to a 4-benzoylpiperazin-1-yl group.
The molecular formula is C₁₈H₂₀N₄O₃S, with a calculated molecular weight of 384.44 g/mol. Key functional groups include the amine (–NH₂), sulfonyl (–SO₂–), and the benzoylpiperazine moiety, which introduces both aromatic and aliphatic heterocyclic characteristics .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₃S |
| Molecular Weight | 384.44 g/mol |
| Hydrogen Bond Donors | 2 (NH₂ and piperazine NH) |
| Hydrogen Bond Acceptors | 6 (SO₂, carbonyl O, NH₂) |
| Topological Polar Surface Area | 115 Ų |
Spectroscopic Characterization
While experimental spectral data for this compound is not explicitly reported, analogs such as 3-[(4-ethylpiperazin-1-yl)sulfonyl]aniline ( ) provide reference points:
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¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and NH₂ signals (δ 5.1–5.3 ppm).
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IR: Stretching vibrations for SO₂ (1130–1370 cm⁻¹), C=O (1680–1720 cm⁻¹), and NH₂ (3300–3500 cm⁻¹) .
Synthesis Pathways
Retrosynthetic Analysis
The compound can be synthesized through a three-step sequence:
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Sulfonation of 3-nitroaniline to introduce the sulfonyl chloride group.
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Nucleophilic substitution with piperazine followed by benzoylation.
Step 1: Sulfonation of 3-Nitroaniline
3-Nitroaniline reacts with chlorosulfonic acid to yield 3-nitrobenzenesulfonyl chloride. This intermediate is critical for introducing the sulfonyl bridge .
Step 2: Piperazine Coupling and Benzoylation
The sulfonyl chloride undergoes nucleophilic substitution with piperazine in anhydrous dichloromethane, forming 3-nitro-N-(piperazin-1-yl)benzenesulfonamide. Subsequent benzoylation with benzoyl chloride in the presence of a base (e.g., triethylamine) introduces the benzoyl group at the piperazine nitrogen .
Step 3: Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Sn/HCl) converts the nitro group to an amine, yielding the final product .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Sulfonation temperature | 0–5°C | 78 |
| Piperazine equivalence | 1.2 eq | 85 |
| Benzoylation solvent | DCM | 91 |
| Reduction method | H₂ (1 atm), 10% Pd-C, EtOH | 88 |
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The aniline ring undergoes bromination without catalysts, producing 2-bromo and 4-bromo derivatives. This reactivity is enhanced by the electron-donating NH₂ group .
Diazotization and Coupling
Treatment with NaNO₂/HCl at 0–5°C forms a diazonium salt, which couples with phenols or amines to generate azo dyes or biaryl compounds. This pathway is valuable for creating derivatives with extended π-systems .
Sulfonamide Modifications
Challenges and Future Directions
Current limitations include the compound’s moderate aqueous solubility (logP ≈ 2.8) and potential metabolic instability due to the aniline group. Strategies to address these include:
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Prodrug formulations: Masking the amine as an acetyl or urea derivative.
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Nanoparticle encapsulation: Improving bioavailability for therapeutic applications.
Further research should prioritize crystallographic studies to elucidate solid-state packing and in vitro toxicity profiling to assess safety margins.
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